Methyl 2-fluoro-5-nitrobenzoate

Overview

Description

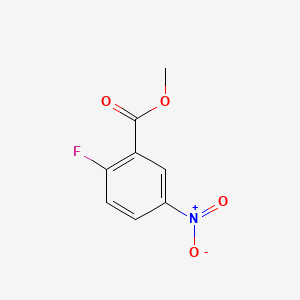

Methyl 2-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H6FNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with a fluorine atom and a nitro group, respectively. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-5-nitrobenzoate can be synthesized through the esterification of 2-fluoro-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the continuous addition of methanol and 2-fluoro-5-nitrobenzoic acid into a reactor containing the acid catalyst. The reaction mixture is then heated under reflux conditions, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-5-nitrobenzoic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products:

Nucleophilic Substitution: Products such as 2-fluoro-5-nitroaniline or 2-fluoro-5-nitrothiophenol.

Reduction: 2-fluoro-5-aminobenzoate.

Hydrolysis: 2-fluoro-5-nitrobenzoic acid.

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 2-fluoro-5-nitrobenzoate serves as a crucial intermediate in the synthesis of pharmaceutical compounds, especially those targeting bacterial infections. Its unique nitro and fluoro functional groups enhance its reactivity, making it suitable for the development of various bioactive molecules.

Key Case Studies

- Antibacterial Agents : Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity. For instance, modifications to the nitro group have been linked to improved efficacy against resistant bacterial strains.

Organic Synthesis

In organic chemistry, this compound is frequently employed as a building block for the construction of complex molecules. Its structural features allow chemists to create diverse chemical architectures.

Applications in Organic Reactions

- Nucleophilic Substitution Reactions : The presence of the fluorine atom facilitates nucleophilic substitutions, allowing for the introduction of various functional groups.

- Coupling Reactions : It can be utilized in coupling reactions to form larger organic frameworks, which are essential in drug discovery and material science.

Material Science

This compound is explored for its potential applications in developing new materials, including polymers and coatings. Its properties can enhance durability and resistance to environmental factors.

In analytical chemistry, this compound is used as a standard reference compound. Its well-defined structure allows researchers to quantify other compounds accurately in complex mixtures.

Usage in Analytical Techniques

- Chromatography : Employed as a calibration standard in HPLC (High-Performance Liquid Chromatography) to ensure accurate quantification of analytes.

Fluorine Chemistry Research

The fluorinated structure of this compound makes it an important subject for studies in fluorine chemistry. Researchers investigate how the presence of fluorine affects chemical reactivity and stability.

Research Insights

- Studies have shown that the introduction of fluorine can significantly alter the electronic properties of molecules, impacting their reactivity and interaction with biological systems.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-nitrobenzoate involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the replacement of the fluorine atom. In reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to its conversion into an amino group .

Comparison with Similar Compounds

- Methyl 2-chloro-5-nitrobenzoate

- Methyl 2-fluoro-4-nitrobenzoate

- Methyl 5-fluoro-2-methoxy-3-nitrobenzoate

Comparison: Methyl 2-fluoro-5-nitrobenzoate is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. For example, the presence of the fluorine atom at the ortho position relative to the ester group enhances the compound’s susceptibility to nucleophilic substitution compared to its para-substituted analogs .

Biological Activity

Methyl 2-fluoro-5-nitrobenzoate (C8H6FNO4), a compound characterized by its unique functional groups, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a nitro group (-NO2) and a fluorine atom (-F) on the aromatic ring, which contribute to its chemical reactivity and potential interactions with biological targets. The compound typically appears as a pale yellow solid and is soluble in organic solvents.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit various biological activities. The presence of the nitro and fluorine groups may enhance binding affinity to specific biological molecules, allowing for interactions that can lead to therapeutic effects.

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. The nitro group can participate in redox reactions, potentially disrupting microbial cell function. Initial investigations suggest effectiveness against certain bacterial strains, although further studies are necessary to quantify this activity.

2. Anticancer Potential

This compound is being explored for its anticancer properties. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines. For instance, derivatives of related nitrobenzoates have shown selective toxicity towards lung cancer cells while sparing healthy cells at low concentrations (10 µM) .

Case Study 1: Anticancer Activity

A study investigated the synthesis of various benzoxazole analogues, including those with nitro groups. Compounds similar to this compound exhibited significant cytotoxicity against lung cancer A-549 cells, with some compounds showing over 30% cell death at concentrations as low as 10 µM . This suggests that this compound may also possess similar properties worthy of investigation.

Case Study 2: Enzymatic Interaction

Research involving bioreporters has highlighted the metabolic pathways of related compounds like 2-nitrobenzoate (2NBA). These studies reveal that compounds with structural similarities can interact with specific enzymes, such as nitroreductases, leading to metabolic degradation pathways that could be exploited for therapeutic purposes .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-fluoro-2-nitrobenzoate | C9H8FNO4 | Additional methyl group |

| Methyl 4-fluoro-3-nitrobenzoate | C9H8FNO4 | Different positioning of functional groups |

| Methyl 2-fluoro-4-nitrobenzoate | C8H6FNO4 | Similar structure but different positions |

| Methyl 5-chloro-2-nitrobenzoate | C8H6ClNO4 | Chlorine instead of fluorine |

These comparisons illustrate how variations in substituents influence the chemical reactivity and biological activity of these compounds.

Q & A

Q. What are the established synthetic routes for Methyl 2-fluoro-5-nitrobenzoate, and how do reaction conditions influence yield and purity?

Basic Research Focus

this compound is synthesized via nucleophilic aromatic substitution (SNAr), where the fluorine atom at the 2-position acts as a leaving group. A common method involves reacting 2-fluoro-5-nitrobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the ester . Alternatively, esterification via acyl chloride intermediates (using thionyl chloride) improves reactivity for sterically hindered substrates . Key variables include temperature (60–80°C), solvent (THF or DCM), and stoichiometry of reagents. For example, excess piperidine in THF at room temperature replaces fluorine in SNAr reactions to yield derivatives like Methyl 5-nitro-2-(piperidin-1-yl)benzoate with near-quantitative yields . Purity is validated via HPLC or NMR, with typical impurities including unreacted starting materials or positional isomers .

Q. How does this compound function as a fluorophore in detecting hydrogen polysulfides (H₂Sₙ), and what are its limitations?

Basic Research Focus

The compound’s nitro group acts as an electron-withdrawing group (EWG), enhancing the electron-deficient aromatic system. When H₂Sₙ reduces the nitro group to an amine, the resulting electronic shift restores fluorescence, enabling detection via turn-on signals (λₑₓ/λₑₘ = 500/650 nm) . The fluorine atom stabilizes intermediates during reduction, improving selectivity over other reactive sulfur species (e.g., H₂S or GSH). However, limitations include slow response kinetics (>10 minutes) and pH sensitivity (optimal at pH 7.4), which may require buffered conditions for cellular assays .

Q. What contradictions exist in reported reaction pathways for nitro group reduction, and how can experimental design address them?

Advanced Research Focus

Studies report conflicting mechanisms for nitro-to-amine reduction. While some propose direct reduction via Na₂Sₙ , others suggest stepwise pathways involving nitroso intermediates under enzymatic conditions . Discrepancies arise from solvent polarity (e.g., DMSO stabilizes intermediates vs. aqueous buffers promoting direct reduction). To resolve this, researchers should:

- Use kinetic isotope effects (KIE) to identify rate-determining steps.

- Monitor intermediates via time-resolved FTIR or LC-MS .

- Compare reduction rates in polar aprotic vs. protic solvents .

Q. How do structural modifications (e.g., substituent position) impact the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus

The fluorine atom at the 2-position directs nucleophilic attack to the para position relative to the nitro group (C-5), as observed in SNAr reactions with piperidine . In contrast, analogs like Methyl 2-amino-4-chloro-5-fluorobenzoate exhibit altered regioselectivity due to steric hindrance from the amino group . Computational studies (DFT) reveal that electron-withdrawing groups (e.g., -NO₂) lower the activation energy for substitution at C-5 by 15–20 kcal/mol compared to meta-substituted derivatives . Researchers should validate regioselectivity via X-ray crystallography or NOESY NMR when synthesizing derivatives.

Q. What methodologies are recommended for quantifying nitro group reduction efficiency in biological systems?

Methodological Guidance

- Fluorometric Assays : Measure fluorescence recovery at 650 nm post-reduction, calibrated against standard H₂Sₙ concentrations .

- HPLC-MS : Quantify amine derivatives using reverse-phase C18 columns (retention time ~8.5 minutes) with a LOQ of 0.1 µM .

- Electrochemical Sensors : Utilize AuNP-modified electrodes to detect redox currents at −0.45 V (vs. Ag/AgCl) .

- Control Experiments : Include thiol-blocking agents (e.g., N-ethylmaleimide) to confirm specificity for H₂Sₙ .

Q. How does this compound compare to structurally similar probes in detecting reactive sulfur species?

Advanced Research Focus

Unlike Methyl 2-bromo-5-nitrobenzoate, which exhibits cross-reactivity with cysteine, the fluorine substituent in this compound minimizes thiol interference due to stronger C-F bond stability . Compared to phenyl ester analogs (e.g., Phenyl 2-fluoro-5-nitrobenzoate), the methyl ester improves cellular permeability (logP = 1.8 vs. 2.5 for phenyl) but reduces photostability under prolonged illumination . For in vivo applications (e.g., zebrafish models), methyl derivatives are preferred due to lower cytotoxicity (IC₅₀ > 100 µM) .

Q. What analytical challenges arise in characterizing degradation products of this compound in environmental studies?

Methodological Guidance

Hydrolysis of the ester group generates 2-fluoro-5-nitrobenzoic acid, detectable via GC-MS (m/z 199) . However, nitro group reduction in anaerobic environments produces 2-fluoro-5-aminobenzoic acid, which requires derivatization (e.g., dansyl chloride) for LC-UV quantification . Key challenges include:

- Matrix effects in soil/water samples, mitigated via SPE cleanup.

- False positives from co-eluting fluorinated aromatics, resolved using HRMS (resolution >30,000) .

Properties

IUPAC Name |

methyl 2-fluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLONOOYIXEAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459055 | |

| Record name | METHYL 2-FLUORO-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2965-22-2 | |

| Record name | METHYL 2-FLUORO-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Fluoro-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.